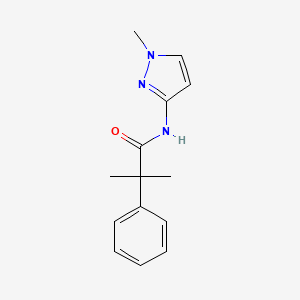
2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone, also known as MDPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has been gaining popularity in recent years due to its potent stimulant effects. MDPHP is a derivative of pyrovalerone, which is a stimulant drug that is used for the treatment of chronic fatigue syndrome and depression. MDPHP is a highly addictive substance that has been associated with severe health effects, including psychosis, seizures, and cardiovascular problems.
Mechanism of Action
2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone acts as a potent stimulant by increasing the levels of dopamine in the brain. It binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to its accumulation in the synaptic cleft. This results in an increase in dopamine signaling, which is associated with feelings of pleasure and reward. This compound also interacts with other neurotransmitters such as serotonin and norepinephrine, leading to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of pleasure, euphoria, and increased energy. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems. This compound has been associated with the development of psychosis, seizures, and other neurological problems.
Advantages and Limitations for Lab Experiments
2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the dopamine system. However, this compound is a highly addictive substance that can be dangerous to handle and use. It is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone. One area of interest is the development of new drugs that target the dopamine system without the addictive properties of this compound. Another area of interest is the development of new treatments for addiction to this compound and other stimulant drugs. Finally, more research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Synthesis Methods
2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone can be synthesized using various methods, including the reductive amination of 2-(methylthio)propiophenone with 4-phenylpiperidine. The reaction is carried out using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-Methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is associated with reward and pleasure, and its increased levels can lead to the development of addiction. This compound has also been found to interact with other neurotransmitters such as serotonin and norepinephrine, which can lead to a range of physiological and psychological effects.
Properties
IUPAC Name |
2-methylsulfanyl-1-(4-phenylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-17-11-14(16)15-9-7-13(8-10-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWLJHYAKIXSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)



![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)
